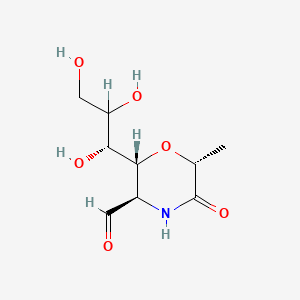

Muramic acid, delta-lactam

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Muramic acid, delta-lactam is a unique structural modification found in the peptidoglycan of bacterial spores. This compound plays a crucial role in the heat resistance and dormancy of bacterial spores, making it an essential component for the survival of bacteria in harsh environments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The production of muramic acid, delta-lactam in Bacillus subtilis involves the removal of a peptide side chain from the N-acetylmuramic acid residue by a cwlD-encoded muramoyl-L-Alanine amidase. This process is followed by deacetylation and lactam ring formation, catalyzed by the product of the pdaA gene .

Industrial Production Methods: the in vitro reconstitution of cortex peptidoglycan biosynthesis has shown that the combined activity of CwlD and PdaA is sufficient for the formation of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Muramic acid, delta-lactam undergoes several types of chemical reactions, including deacetylation and cyclization. The deacetylation of N-acetylmuramic acid and the subsequent cyclization to form this compound are catalyzed by the enzyme PdaA .

Common Reagents and Conditions: The common reagents involved in the formation of this compound include the enzymes CwlD and PdaA. The reaction conditions typically involve the removal of a peptide side chain, followed by deacetylation and lactam ring formation .

Major Products Formed: The major product formed from these reactions is this compound, which is a critical component of the spore peptidoglycan in Bacillus subtilis .

Applications De Recherche Scientifique

Muramic acid, delta-lactam has several scientific research applications, particularly in the fields of microbiology and biochemistry. It is essential for the study of bacterial spore formation, heat resistance, and dormancy. The unique structural modification of this compound in the spore cortex is crucial for spore germination and outgrowth . Additionally, understanding the biosynthesis and function of this compound can provide insights into developing new spore-specific antimicrobials .

Mécanisme D'action

The mechanism of action of muramic acid, delta-lactam involves the removal of a peptide side chain from N-acetylmuramic acid by the enzyme CwlD, followed by deacetylation and lactam ring formation catalyzed by PdaA . This process results in the formation of this compound, which is essential for maintaining the structural integrity and heat resistance of bacterial spores .

Comparaison Avec Des Composés Similaires

Muramic acid, delta-lactam is unique among peptidoglycan modifications due to its role in spore formation and heat resistance. Similar compounds include N-acetylmuramic acid and its derivatives, which are also components of bacterial peptidoglycan . this compound is distinct in its ability to form a lactam ring, which is critical for the structural integrity of the spore cortex .

Propriétés

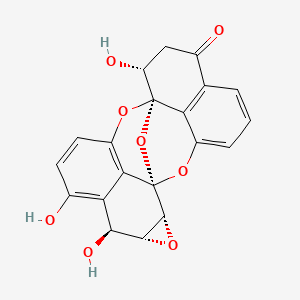

Numéro CAS |

35477-93-1 |

|---|---|

Formule moléculaire |

C9H15NO6 |

Poids moléculaire |

233.22 g/mol |

Nom IUPAC |

(2R,3R,6R)-6-methyl-5-oxo-2-[(1R)-1,2,3-trihydroxypropyl]morpholine-3-carbaldehyde |

InChI |

InChI=1S/C9H15NO6/c1-4-9(15)10-5(2-11)8(16-4)7(14)6(13)3-12/h2,4-8,12-14H,3H2,1H3,(H,10,15)/t4-,5+,6?,7-,8-/m1/s1 |

Clé InChI |

XZWJVAHCGGCTMK-SRLYZFLGSA-N |

SMILES isomérique |

C[C@@H]1C(=O)N[C@H]([C@@H](O1)[C@@H](C(CO)O)O)C=O |

SMILES |

CC1C(=O)NC(C(O1)C(C(CO)O)O)C=O |

SMILES canonique |

CC1C(=O)NC(C(O1)C(C(CO)O)O)C=O |

Synonymes |

muramic lactam |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenylbicyclo[3.2.1]oct-3-en-2-amine](/img/structure/B1215768.png)

![2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde](/img/structure/B1215775.png)

![1-Phenyl-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1215789.png)

![1-[9-Ethyl-6-(1-hydroxyiminoethyl)-3-carbazolyl]ethanone oxime](/img/structure/B1215791.png)